![molecular formula C8H10BrNS B13131543 2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro-: is a heterocyclic compound that contains a thienoazepine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- typically involves the bromination of the thienoazepine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted thienoazepines.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Reduction Reactions: Reduced analogs with altered electronic properties.
科学的研究の応用
Chemistry: 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The bromine atom and the thienoazepine ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
- 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro-
- 4H-Thieno[2,3-d]azepine, 2-bromo-5,6,7,8-tetrahydro-
- 4H-Thieno[2,3-b]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-
Uniqueness: 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- is unique due to its specific ring structure and the presence of the bromine atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H10BrNS |
|---|---|
分子量 |
232.14 g/mol |
IUPAC名 |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-6-2-1-3-10-5-7(6)11-8/h4,10H,1-3,5H2 |
InChIキー |
LPWQSXQPVYPNPB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CNC1)SC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


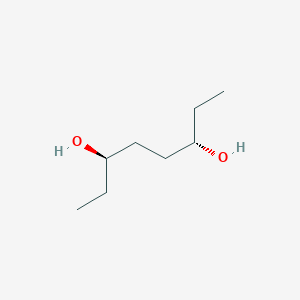
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
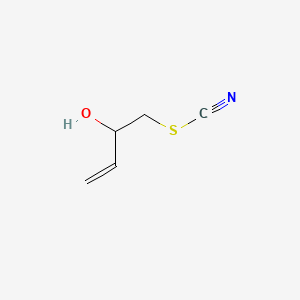
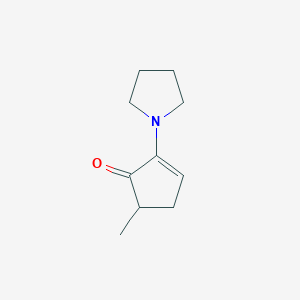
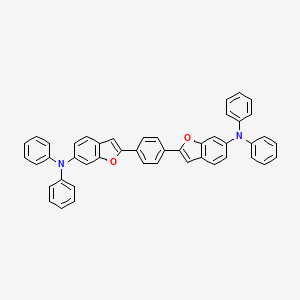
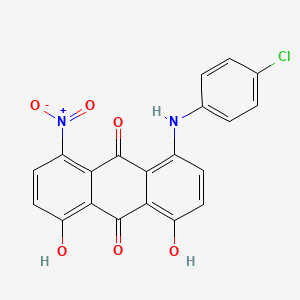

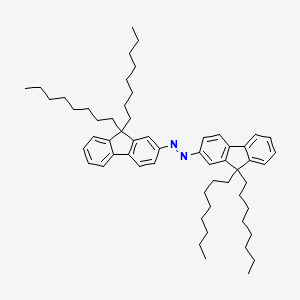


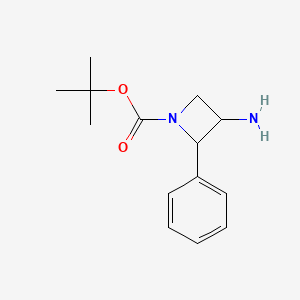
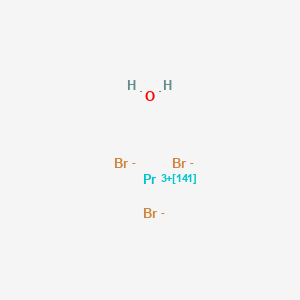
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
